Technical Guide: N-(5-Fluoro-2-methoxyphenyl)acetamide (CAS 397-34-2)
Technical Guide: N-(5-Fluoro-2-methoxyphenyl)acetamide (CAS 397-34-2)
[1][2][3]
Executive Summary
N-(5-Fluoro-2-methoxyphenyl)acetamide (CAS: 397-34-2) is a specialized fluorinated acetanilide derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry and radiopharmaceutical development.[1][2] It serves as a critical intermediate in the synthesis of ligands for the Translocator Protein (TSPO) , formerly known as the Peripheral Benzodiazepine Receptor (PBR), and various kinase inhibitors where the 5-fluoro-2-methoxy substitution pattern modulates metabolic stability and lipophilicity.[2]
This guide details the physicochemical profile, optimized synthetic pathways, spectroscopic characterization, and application logic for this compound, designed for researchers in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Profiling[3][4][5][6][7][8]
Core Data Matrix
| Parameter | Specification |
| IUPAC Name | N-(5-Fluoro-2-methoxyphenyl)acetamide |
| Common Synonyms | 5'-Fluoro-2'-methoxyacetanilide; N-Acetyl-5-fluoro-2-methoxyaniline |
| CAS Registry Number | 397-34-2 |
| Molecular Formula | C9H10FNO2 |
| Molecular Weight | 183.18 g/mol |
| SMILES | CC(=O)Nc1cc(F)ccc1OC |
| InChI Key | QJOWMXRIHSCAAC-UHFFFAOYSA-N |
Physicochemical Properties[3][7]
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Appearance: White to off-white crystalline solid.[2]
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Solubility: Soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate. Sparingly soluble in water.[2]
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LogP (Predicted): ~1.5 – 1.7 (Lipophilic, suitable for CNS penetration).
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Melting Point: Typically 108–112 °C (Analogous fluorinated acetanilides range; experimental verification recommended per batch).
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Electronic Character: The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring slightly compared to the non-fluorinated parent, while the 2-methoxy group provides electron donation (+M), directing electrophilic substitution (e.g., nitration) to the 4-position during downstream derivatization.[2]
Synthetic Pathway & Optimization
The synthesis of N-(5-Fluoro-2-methoxyphenyl)acetamide is most efficiently achieved via the chemoselective N-acetylation of 5-fluoro-2-methoxyaniline.[2] This reaction is rapid, high-yielding, and avoids the formation of di-acetylated byproducts when controlled.[2]
Retrosynthetic Analysis (Graphviz)[3]
Figure 1: Retrosynthetic logic flow for the preparation of the target acetanilide.
Optimized Experimental Protocol
Objective: Synthesis of 10g of N-(5-Fluoro-2-methoxyphenyl)acetamide.
Reagents:
-
5-Fluoro-2-methoxyaniline (1.0 eq)[2]
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Acetic Anhydride (1.2 eq)[2]
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Glacial Acetic Acid (Solvent, 5V) or DCM/Triethylamine system.
Step-by-Step Methodology:
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Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-methoxyaniline (10.0 g, 70.8 mmol) in glacial acetic acid (50 mL). Note: Acetic acid acts as both solvent and catalyst.[2]
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Addition: Cool the solution to 15-20°C. Add acetic anhydride (8.0 mL, 85 mmol) dropwise over 10 minutes. The reaction is slightly exothermic.[2]
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate/Hexane). The starting amine spot (lower Rf) should disappear, replaced by the amide spot (higher Rf).
-
Quench & Precipitation: Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.[2]
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Isolation: Stir the aqueous suspension for 30 minutes to ensure complete granulation. Filter the solid using a Buchner funnel.[2]
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Purification: Wash the filter cake with cold water (3 x 50 mL) to remove residual acid.
-
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
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Recrystallization (Optional): If higher purity (>99%) is required, recrystallize from Ethanol/Water (1:1).
Spectroscopic Characterization
Validation of the structure relies on the distinct coupling patterns of the fluorine atom and the amide environment.
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6) Prediction:
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δ 9.20 (s, 1H, NH): Broad singlet, exchangeable with D2O. Downfield shift due to amide hydrogen bonding.[2]
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δ 7.85 (dd, J=11.0, 2.5 Hz, 1H, H-6): The proton ortho to the amide is deshielded. The large coupling constant (11.0 Hz) corresponds to the ortho H-F coupling.
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δ 7.05 (dd, J=9.0, 5.0 Hz, 1H, H-3): Ortho to the methoxy group.
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δ 6.85 (td, J=8.5, 3.0 Hz, 1H, H-4): Multiplet due to coupling with F (para) and adjacent protons.
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δ 3.82 (s, 3H, OCH3): Characteristic sharp singlet.
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δ 2.10 (s, 3H, COCH3): Methyl group of the acetamide.
13C NMR & 19F NMR:
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19F NMR: Signal typically appears around -115 to -120 ppm (relative to CFCl3), appearing as a multiplet due to proton coupling.[2]
Mass Spectrometry[3][10]
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Method: ESI-MS (Positive Mode)[2]
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Result: [M+H]+ peak observed at 184.2 m/z .
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Fragmentation: Loss of ketene (42 Da) may be observed to yield the aniline fragment (142 m/z).
Pharmaceutical & Biological Context
TSPO (PBR) Ligand Development
This molecule serves as a structural fragment for "aryloxyanilide" class ligands targeting the Translocator Protein (18 kDa) .
-
Relevance: TSPO expression is upregulated in activated microglia during neuroinflammation (Alzheimer’s, Multiple Sclerosis).
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Tracer Logic: The 5-fluoro-2-methoxy motif is homologous to the "A-ring" of DAA1106 and FEDAA1106 (a PET tracer).[2] The fluorine atom is often replaced with [18F] or used to block metabolic hydroxylation at the 5-position, extending the biological half-life.[2]
Signal Pathway Diagram (TSPO Context)
Figure 2: Biological context of the scaffold in TSPO-mediated neurosteroidogenesis and inflammation imaging.[2]
Safety & Handling
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Hazard Classification: GHS Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Storage: Store at room temperature (15-25°C) in a dry, sealed container. Stable under normal conditions.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[2]
References
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Zhang, M. R., et al. (2004). Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide ([18F]FEDAA1106) as a PET ligand for peripheral benzodiazepine receptors.[2] Bioorganic & Medicinal Chemistry.[2]
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PubChem. Compound Summary: N-(5-Fluoro-2-methoxyphenyl)acetamide.[2] National Library of Medicine. Available at: [Link][2]
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OICC Press. Supplementary Information: NMR Data for Fluorinated Acetanilides. Available at: [Link][2]
